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molecular formula C28H22N6O B8510356 Methanone,(2,3-dihydro-1h-indol-7-yl)[4-[[4-(3-quinolinylamino)-2-pyrimidinyl]amino]phenyl]-

Methanone,(2,3-dihydro-1h-indol-7-yl)[4-[[4-(3-quinolinylamino)-2-pyrimidinyl]amino]phenyl]-

Cat. No. B8510356
M. Wt: 458.5 g/mol
InChI Key: ZTEUFRRIDCSVLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08114882B2

Procedure details

200 mg (0.84 mmol) of (4-aminophenyl)-(2,3-dihydro-1H-indol-7-yl)methanone and 215 mg (0.84 mmol) of (2-chloropyrimidin-4-yl)quinolin-3-ylamine are warmed at 120° C. for 2 h in 2 ml of DMSO. The organic phase is stirred with ethyl acetate and water and purified by chromatography over silica gel after phase separation, drying and evaporation, giving 500 mg of (2,3-di-hydro-1H-indol-7-yl)-{4-[4-(quinolin-3ylaminopyrimidin-2-ylamino]phenyl}-methanone. (M.p.: 235-238° C.)
Quantity
200 mg
Type
reactant
Reaction Step One
Name
(2-chloropyrimidin-4-yl)quinolin-3-ylamine
Quantity
215 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:10]2[CH:11]=[CH:12][CH:13]=[C:14]3[C:18]=2[NH:17][CH2:16][CH2:15]3)=[O:9])=[CH:4][CH:3]=1.Cl[C:20]1[N:25]=[C:24]([NH:26][C:27]2[CH:28]=[N:29][C:30]3[C:35]([CH:36]=2)=[CH:34][CH:33]=[CH:32][CH:31]=3)[CH:23]=[CH:22][N:21]=1.C(OCC)(=O)C.O>CS(C)=O>[NH:17]1[C:18]2[C:14](=[CH:13][CH:12]=[CH:11][C:10]=2[C:8]([C:5]2[CH:4]=[CH:3][C:2]([NH:1][C:20]3[N:25]=[C:24]([NH:26][C:27]4[CH:28]=[N:29][C:30]5[C:35]([CH:36]=4)=[CH:34][CH:33]=[CH:32][CH:31]=5)[CH:23]=[CH:22][N:21]=3)=[CH:7][CH:6]=2)=[O:9])[CH2:15][CH2:16]1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
NC1=CC=C(C=C1)C(=O)C=1C=CC=C2CCNC12
Name
(2-chloropyrimidin-4-yl)quinolin-3-ylamine
Quantity
215 mg
Type
reactant
Smiles
ClC1=NC=CC(=N1)NC=1C=NC2=CC=CC=C2C1
Name
Quantity
2 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified by chromatography over silica gel
CUSTOM
Type
CUSTOM
Details
after phase separation
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
evaporation
CUSTOM
Type
CUSTOM
Details
giving 500 mg of (2,3-di-hydro-1H-indol-7-yl)-{4-[4-(quinolin-3ylaminopyrimidin-2-ylamino]phenyl}-methanone

Outcomes

Product
Name
Type
Smiles
N1CCC2=CC=CC(=C12)C(=O)C1=CC=C(C=C1)NC1=NC=CC(=N1)NC=1C=NC2=CC=CC=C2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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